molecular formula C18H13ClFN3O3S B2467486 N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351634-02-0

N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2467486
CAS No.: 1351634-02-0
M. Wt: 405.83
InChI Key: AIGJTEVPFYMSKV-UHFFFAOYSA-N
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Description

N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O3S and its molecular weight is 405.83. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2-chloro-6-fluorobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3S/c19-10-3-1-4-11(20)15(10)17(25)23-7-6-12-14(9-23)27-18(21-12)22-16(24)13-5-2-8-26-13/h1-5,8H,6-7,9H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGJTEVPFYMSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiazolo moiety and a furan-2-carboxamide group. Its chemical formula can be represented as:

C16H14ClFN3O2S\text{C}_{16}\text{H}_{14}\text{Cl}\text{F}\text{N}_3\text{O}_2\text{S}

Antitumor Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.053D

These results suggest that modifications in the structure can lead to varying degrees of activity against different cancer types.

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been evaluated. For example, derivatives with chloro and fluorine substituents have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DE. coli16 µg/mL
Compound ES. aureus8 µg/mL

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on the compound's analogs revealed that certain derivatives exhibited enhanced cytotoxicity in A549 lung cancer cells compared to standard chemotherapeutics. The study utilized both 2D and 3D culture systems to assess the efficacy, highlighting the importance of the microenvironment in drug response.
  • Case Study on Antimicrobial Resistance :
    Another investigation focused on the antimicrobial properties of related compounds against resistant strains of bacteria. The findings indicated that modifications in the benzoyl group could significantly enhance activity against resistant strains of Staphylococcus aureus.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of Cell Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Cyclization : Formation of the thiazolo[5,4-c]pyridine core via condensation of thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol or acetonitrile.

Acylation : Introduction of the 2-chloro-6-fluorobenzoyl group using benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.

Amide Coupling : Reaction of the intermediate with furan-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF or THF.

Q. Critical Conditions :

  • Temperature control (0–25°C for acylation to avoid side reactions).
  • Solvent polarity (DMF for amide coupling to enhance reactivity).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
    Analytical Confirmation :
  • Intermediate and final product structures verified by 1^1H/13^{13}C NMR and HRMS.
  • Purity assessed via HPLC (≥95% purity threshold).

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups in the tetrahydrothiazolo ring at δ 2.5–4.0 ppm).
    • 13^{13}C NMR confirms carbonyl (C=O, δ 165–175 ppm) and heterocyclic carbon signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (mobile phase: acetonitrile/water gradient).
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

Methodological Answer:

Comparative SAR Studies : Synthesize analogs with modifications to the benzoyl (e.g., substituent position: 2-chloro-6-fluoro vs. 3-chloro-5-fluoro) or furan carboxamide groups. Test activity against target enzymes (e.g., kinases) using standardized in vitro assays (e.g., fluorescence polarization).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity variations due to structural changes.

Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, co-solvents) to minimize variability.

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ’s cyclopentylthio analogs) to identify trends in potency and selectivity.

Q. What strategies optimize the reaction yield and purity of the final product during synthesis?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reagent solubility.
  • Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) to improve efficiency.
  • Temperature Gradients : Perform acylation at 0°C to reduce side-product formation.
  • Real-Time Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate at optimal conversion.
  • Workup Protocols : Employ aqueous washes (NaHCO3_3, brine) to remove unreacted reagents.
  • Advanced Purification : Utilize preparative HPLC for challenging separations (e.g., diastereomers).

Q. How do structural modifications to the thiazolo-pyridine core influence pharmacokinetic properties?

Methodological Answer:

In Vitro Metabolic Stability : Incubate analogs with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS.

LogP Measurement : Determine octanol/water partition coefficients to correlate substituent hydrophobicity (e.g., chloro vs. fluoro) with membrane permeability.

Proteolytic Stability : Expose compounds to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to evaluate hydrolysis susceptibility of the amide bond.

Structural Modifications :

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Increase metabolic stability but may reduce solubility.
  • Ring Saturation : The tetrahydrothiazolo moiety enhances conformational rigidity, potentially improving target binding.

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) using GROMACS to assess stability of ligand-protein interactions.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the benzoyl carbonyl group) using Schrödinger Suite.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthetic targets.
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, toxicity, and clearance rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.